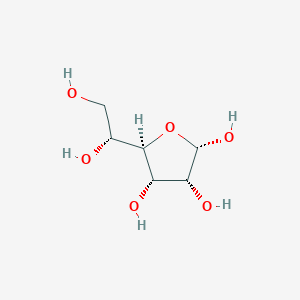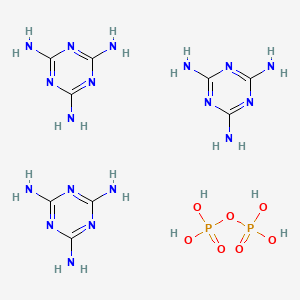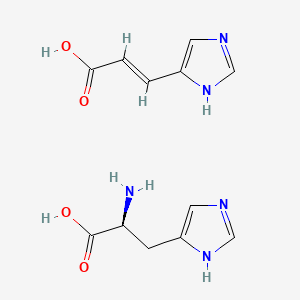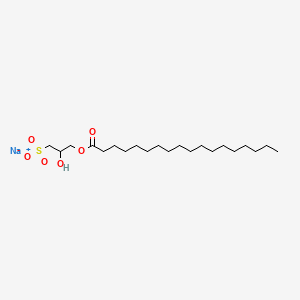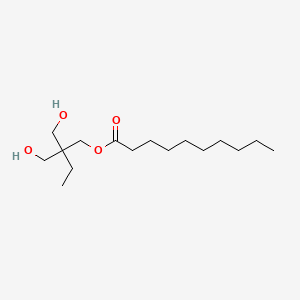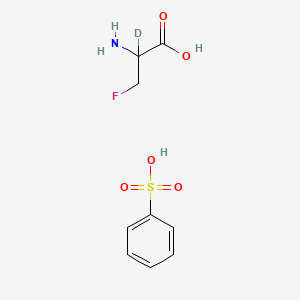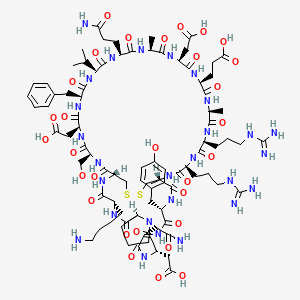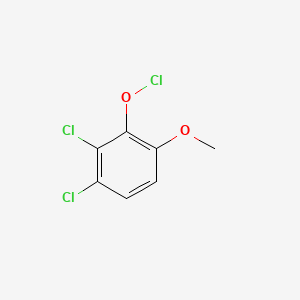
2,3-Dichloro-6-methoxyphenyl hypochlorite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-6-methoxyphenyl hypochlorite is an organic compound with the molecular formula C7H5Cl3O2. It is a chlorinated phenyl hypochlorite derivative, characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-methoxyphenyl hypochlorite typically involves the chlorination of 2,3-dichloro-6-methoxyphenol. The reaction is carried out in the presence of a chlorinating agent such as sodium hypochlorite or chlorine gas. The reaction conditions often include a solvent like dichloromethane and a catalyst to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-6-methoxyphenyl hypochlorite undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: It can hydrolyze to form 2,3-dichloro-6-methoxyphenol and hypochlorous acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the phenyl ring.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: 2,3-dichloro-6-methoxyphenol and hypochlorous acid.
Aplicaciones Científicas De Investigación
2,3-Dichloro-6-methoxyphenyl hypochlorite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for chlorination and oxidation reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of hypochlorite.
Medicine: Explored for its potential use in disinfectants and antiseptics.
Industry: Utilized in the production of various chlorinated organic compounds.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-6-methoxyphenyl hypochlorite involves the release of hypochlorous acid upon hydrolysis. Hypochlorous acid is a strong oxidizing agent that can disrupt cellular components, leading to antimicrobial effects. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and rendered non-functional .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-6-methoxyphenol: A precursor in the synthesis of 2,3-Dichloro-6-methoxyphenyl hypochlorite.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another chlorinated compound with oxidizing properties.
Sodium hypochlorite: A common chlorinating agent used in similar reactions
Uniqueness
Its ability to release hypochlorous acid upon hydrolysis makes it particularly useful as an oxidizing and antimicrobial agent .
Propiedades
Número CAS |
108544-90-7 |
|---|---|
Fórmula molecular |
C7H5Cl3O2 |
Peso molecular |
227.5 g/mol |
Nombre IUPAC |
(2,3-dichloro-6-methoxyphenyl) hypochlorite |
InChI |
InChI=1S/C7H5Cl3O2/c1-11-5-3-2-4(8)6(9)7(5)12-10/h2-3H,1H3 |
Clave InChI |
QRPGWRSNURPFBF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)Cl)Cl)OCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



